2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane
Description
2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane (CAS: 845866-69-5) is a bicyclic amine derivative characterized by a rigid norbornane-like scaffold. The 2,5-diazabicyclo[2.2.1]heptane core imparts conformational rigidity, making it a valuable structural motif in medicinal chemistry and asymmetric catalysis . The 2,4-difluorobenzyl substituent introduces electron-withdrawing fluorine atoms at the ortho and para positions of the benzyl group, influencing electronic properties and binding interactions. This compound is synthesized via alkylation of the bicyclic amine with 2,4-difluorobenzyl halides, often under microwave-assisted conditions to enhance reaction efficiency .
Properties
Molecular Formula |
C12H14F2N2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H14F2N2/c13-9-2-1-8(12(14)3-9)6-16-7-10-4-11(16)5-15-10/h1-3,10-11,15H,4-7H2 |
InChI Key |
KETXFVZMEXESPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CN2CC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This method yields products with high enantiomeric ratios and can be further modified to produce various natural product-like motifs
Chemical Reactions Analysis
2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents, leading to various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and diazabicyclo[2.2.1]heptane moieties.
Common reagents used in these reactions include Lewis acids for catalysis and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for synthesizing more complex molecules and natural product-like structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into potential therapeutic applications is ongoing, although no specific medical uses have been established.
Mechanism of Action
The mechanism of action for 2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological processes . Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and catalytic performance of 2-(2,4-difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane is highly dependent on substituent variations. Below is a systematic comparison with analogs:
Substituted Benzyl Derivatives
Non-Benzyl Derivatives
Key Comparative Insights
Electronic Effects
- Electron-Withdrawing Groups (e.g., 2,4-Difluoro): Enhance catalytic activity and receptor binding via polarization of the benzyl π-system. For example, the title compound showed superior α7 neuronal nicotinic receptor affinity compared to non-fluorinated analogs .
- Electron-Donating Groups (e.g., 4-Methoxy) : Improve reaction yields (e.g., 88% in DHPM synthesis) but reduce enantioselectivity due to decreased hydrogen-bonding capacity .
Steric and Conformational Factors
- Benzyl vs. Smaller Substituents : Bulky benzyl groups restrict ring flexibility, favoring selective interactions in catalysis. The 2-isopropyl analog’s smaller size resulted in faster but less selective reactions .
- Halogen Positioning : Ortho-substituted fluorines (as in the title compound) create steric hindrance, which is critical for chiral induction in asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
